1-Methylhexyl acetate

Übersicht

Beschreibung

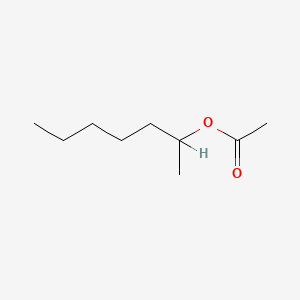

1-Methylhexyl acetate: is an organic compound with the chemical formula C9H18O2 . It is also known by other names such as 2-Heptyl acetate and Acetic acid heptan-2-yl ester . This compound is an ester, characterized by a pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylhexyl acetate can be synthesized through the esterification reaction between 1-methylhexanol and acetic acid . The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylhexyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 1-methylhexanol and acetic acid.

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 1-Methylhexanol and acetic acid.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Solvent and Reagent in Organic Synthesis

- 1-Methylhexyl acetate is widely used as a solvent in organic chemistry due to its ability to dissolve a variety of organic compounds. It serves as a reagent in esterification reactions and other synthetic processes, enhancing reaction efficiency and yield.

Analytical Techniques

- Various analytical methods utilize this compound for isolating and identifying volatile compounds. Techniques such as headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are employed to analyze its presence in natural sources like cacao pulp.

Biological Applications

Role in Biosynthesis

- This compound is studied for its involvement in the biosynthesis of natural products. For instance, during the fermentation of cocoa beans, this compound is produced through the action of yeast and lactic acid bacteria, contributing to the aroma profile of chocolate .

Cellular Effects

- In biochemical pathways, this compound influences cellular metabolism by modulating levels of short-chain fatty acids (SCFAs), which are crucial for glucose and lipid metabolism. It interacts with enzymes involved in acetate metabolism, potentially affecting gene expression and cell signaling pathways .

Medical Applications

Therapeutic Properties

- Research indicates that this compound may possess therapeutic properties worth investigating. Its interaction with biological systems suggests potential applications in pharmacology, although specific medicinal uses are still under exploration .

Industrial Applications

Fragrance and Flavor Industry

- The pleasant odor of this compound makes it a valuable compound in the fragrance and flavor industries. It is used to create artificial flavors and fragrances, enhancing the sensory qualities of various products.

Food Industry

- As a flavoring agent, this compound contributes to the aroma of food products, particularly in those derived from ginger and cocoa. Its presence enhances the overall sensory experience of these edibles .

Case Study 1: Fermentation Processes

A study highlighted the production of this compound during cocoa fermentation. The compound's formation was linked to specific microbial activities that enhance flavor development in chocolate. The research utilized gas chromatography to quantify the ester's concentration throughout the fermentation process.

| Microorganism | Production Rate (mg/L) |

|---|---|

| Lactobacillus plantarum | 15 |

| Pichia fermentans | 10 |

Case Study 2: Aroma Profile Analysis

In another investigation focusing on cocoa trees, researchers analyzed the genetic determinants affecting aroma profiles, including compounds like this compound. The study utilized advanced chromatographic techniques to correlate specific genetic markers with aroma intensity.

| Genetic Marker | Correlation Coefficient |

|---|---|

| Marker A | 0.85 |

| Marker B | 0.78 |

Wirkmechanismus

The mechanism of action of 1-methylhexyl acetate involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity scent . Additionally, its ester group can undergo hydrolysis in biological systems, releasing acetic acid and 1-methylhexanol, which may have further biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.

Methyl butyrate: Known for its apple-like scent, used in flavorings.

Isopropyl acetate: Used in coatings and inks due to its solvent properties

Uniqueness: 1-Methylhexyl acetate stands out due to its specific molecular structure, which imparts a unique scent profile and chemical reactivity. Its longer carbon chain compared to ethyl acetate and methyl butyrate results in different physical properties and applications .

Biologische Aktivität

1-Methylhexyl acetate, a chemical compound with the formula C9H18O2, is an ester formed from the reaction of 1-methylhexanol and acetic acid. This compound is notable for its use in various industrial applications, including as a flavoring agent and fragrance, and has garnered attention for its biological activities.

This compound is classified under esters, which are known for their pleasant odors and are commonly used in food and cosmetic industries. The compound exhibits a fruity aroma, making it suitable for flavoring and fragrance applications.

Mechanisms of Biological Activity

Research has indicated that this compound may influence biological systems through various mechanisms:

- Fatty Acid Uptake Inhibition : Studies have shown that branched esters like this compound can inhibit fatty acid uptake in cell cultures. For instance, a study demonstrated that compounds with branched structures exhibited significant inhibitory effects on fatty acid uptake compared to their unbranched counterparts, suggesting potential applications in obesity management and metabolic regulation .

- Volatile Profile in Cocoa : this compound has been identified as a significant volatile compound in cocoa beans. Its concentration varies with the fermentation process, which affects the overall flavor profile of cocoa products. This highlights its role not only as a flavor enhancer but also in influencing sensory attributes of food products .

Toxicological Data

Toxicological assessments indicate that this compound has a relatively low toxicity profile. The compound's safety has been evaluated in various studies, with findings suggesting it is "safe as used" in regulated concentrations within food and cosmetic products .

Study on Fatty Acid Uptake

A pivotal study focused on the inhibitory potential of various esters on fatty acid uptake utilized Caco-2 cell lines to assess the biological activity of this compound. The results indicated that at specific concentrations (100 µM), this compound achieved a significant reduction in fatty acid uptake by approximately 33%, comparable to other bioactive compounds such as capsaicin .

Volatile Analysis in Cocoa Fermentation

In another study examining Ecuadorian cocoa varieties, this compound was monitored throughout the fermentation process. The volatile profile analysis revealed that this compound's levels were significantly influenced by fermentation conditions, underscoring its importance in developing desirable flavors in cocoa products .

Summary of Key Findings

Eigenschaften

IUPAC Name |

heptan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYWBLDDQZIGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863653 | |

| Record name | Heptan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-82-4 | |

| Record name | 2-Heptyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylhexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XQ2C7T25A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Heptyl acetate and where is it found naturally?

A1: 2-Heptyl acetate, also known as 1-Methylhexyl acetate, is a naturally occurring compound found in various sources, including fruits and insects. It contributes to the characteristic aroma of certain fruits like bananas [] and cacao pulp []. In insects like honeybees, it is a component of the alarm pheromone released from their sting glands [].

Q2: How does the stereochemistry of 2-Heptyl acetate influence its sensory properties?

A2: Research has shown that both the acetylation and the configurations of the two asymmetric centers in 2-Heptyl acetate significantly influence its odor properties []. For instance, 4-mercapto-2-heptanol, a related compound found in cooked bell pepper, exhibits different odor thresholds and qualities depending on the stereochemistry of its isomers []. This suggests that slight structural modifications can lead to distinct sensory perceptions of this compound class.

Q3: Has 2-Heptyl acetate shown potential for pest control applications?

A3: Yes, studies have demonstrated the repellent properties of 2-Heptyl acetate against stored product insect pests, specifically Tribolium castaneum and Rhyzopertha dominica []. When tested alongside other monoterpenoids naturally found in plants like Aframomum melegueta and Zingiber officinale, 2-Heptyl acetate effectively reduced insect presence in treated areas []. This suggests potential for its use as a natural repellent or fumigant in stored product pest control.

Q4: Are there any known halogenated derivatives of 2-Heptyl acetate found in nature?

A4: Yes, research has identified halogenated metabolites, including brominated 2-heptanols and 2-heptyl acetates, in the tetrasporophyte of certain red algae species []. This finding highlights the diverse chemical modifications that can occur naturally within this compound class.

Q5: What analytical techniques are commonly used to identify and quantify 2-Heptyl acetate?

A5: Various analytical techniques have been employed to study 2-Heptyl acetate. These include:

- Headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC/MS) for isolating and identifying volatile compounds in natural sources like cacao pulp [].

- Capillary gas chromatography (GC) with chiral stationary phases to separate and analyze the stereoisomers of 2-Heptyl acetate and related compounds [].

- GC/Olfactometry for determining the odor thresholds and properties of different stereoisomers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.